4-(1H-imidazol-1-yl)benzamide
Overview
Description
4-(1H-Imidazol-1-yl)benzamide is a compound that features an imidazole ring attached to a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two structures results in a compound with significant potential in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 4-(1H-imidazol-1-yl)benzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, often leading to changes in the activity of the target enzyme .
Biochemical Pathways
Given its target, it is likely to influence pathways involving nitric oxide signaling .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given its target, it may influence cellular processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target .
Biochemical Analysis
Biochemical Properties
4-(1H-imidazol-1-yl)benzamide has been found to interact with various enzymes and proteins. For instance, it has been investigated for elastase inhibition, free radical scavenging activity, and DNA binding ability . These interactions suggest that this compound could have a significant role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with biomolecules. For example, its ability to inhibit elastase and scavenge free radicals could influence cell function by protecting cells from damage and maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind within the active region of elastase, indicating a potential mechanism of action .
Metabolic Pathways
Given its interactions with enzymes such as elastase, it is likely that it is involved in significant metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)benzamide typically involves the reaction of 4-chlorobenzamide with imidazole. This reaction can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(1H-Imidazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an aldehyde group instead of an amide.
4-(1H-Imidazol-1-yl)benzylamine: Features an amine group instead of an amide.
Uniqueness: 4-(1H-Imidazol-1-yl)benzamide is unique due to its specific combination of the imidazole ring and benzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-imidazol-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKNMVRNEBNHNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377657 | |
Record name | 4-(1H-imidazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-67-4 | |
Record name | 4-(1H-imidazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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